5-Bromo-N-ethylpyrimidin-2-amine

Descripción

BenchChem offers high-quality 5-Bromo-N-ethylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-ethylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

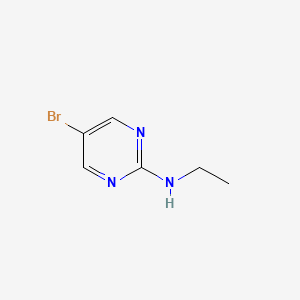

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUFIYOWZJZHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675146 | |

| Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-67-9 | |

| Record name | 5-Bromo-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-N-ethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Bromo-N-ethylpyrimidin-2-amine (CAS No: 4214-67-9), a substituted pyrimidine of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, provides expert analysis based on analogous structures, and outlines detailed protocols for its synthesis, purification, and analytical characterization. The guide is designed to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior, design appropriate handling and analysis strategies, and accelerate its application in research and development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a bromine atom at the 5-position, as seen in 5-Bromo-N-ethylpyrimidin-2-amine, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures[1][2]. The N-ethylamino group at the 2-position can significantly influence the molecule's solubility, basicity, and ability to form hydrogen bonds, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of these characteristics to support its rational use in drug design and development.

Compound Identity and Structure

A solid understanding of a compound's fundamental identity is the bedrock of any scientific investigation. This section details the key identifiers and structural features of 5-Bromo-N-ethylpyrimidin-2-amine.

| Property | Value | Source |

| Chemical Name | 5-Bromo-N-ethylpyrimidin-2-amine | - |

| CAS Number | 4214-67-9 | [Vendor Data] |

| Molecular Formula | C₆H₈BrN₃ | [Vendor Data] |

| Molecular Weight | 202.05 g/mol | [Vendor Data] |

| Canonical SMILES | CCNC1=NC=C(Br)C=N1 | - |

| InChI Key | ZTUFIYOWZJZHCU-UHFFFAOYSA-N | [Vendor Data] |

The structure of 5-Bromo-N-ethylpyrimidin-2-amine, characterized by a pyrimidine ring substituted with a bromine atom and an N-ethylamino group, is depicted below.

Physicochemical Properties: Experimental and Predicted Data

The physicochemical properties of a molecule are critical to its behavior in both chemical and biological systems. This section presents a combination of available data and expert-guided predictions for 5-Bromo-N-ethylpyrimidin-2-amine.

Physical State and Appearance

Based on analogous substituted bromopyrimidines, 5-Bromo-N-ethylpyrimidin-2-amine is predicted to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder[2].

Melting and Boiling Points

| Property | Predicted Value | Basis of Prediction |

| Melting Point | ~160-180 °C | Analogy to 5-bromo-2-(methylamino)pyrimidine[3] |

| Boiling Point | >280 °C | Analogy to 5-bromo-2-(methylamino)pyrimidine[3] |

Solubility

The solubility of 5-Bromo-N-ethylpyrimidin-2-amine will be dictated by the interplay of its polar and non-polar functionalities. The pyrimidine ring and the amino group can participate in hydrogen bonding, suggesting some solubility in polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of the amino group allows for hydrogen bonding, but the overall aromatic and halogenated structure limits aqueous solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents are expected to effectively solvate the molecule. |

| Chloroform, Dichloromethane | Soluble | The molecule's polarity and the presence of the bromine atom suggest good solubility in these chlorinated solvents. |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. |

| Hexanes, Toluene | Sparingly to insoluble | The polarity of the pyrimidine and amino groups will likely limit solubility in non-polar hydrocarbon solvents. |

pKa

The basicity of the amino group is a key parameter influencing the compound's behavior in biological systems. The pKa of the conjugate acid of 5-Bromo-N-ethylpyrimidin-2-amine can be estimated by considering the electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing effect of the bromine atom is expected to decrease the basicity of the amino group compared to an unsubstituted aminopyrimidine. A predicted pKa value would likely fall in the range of 2-4 for the protonated amine.

Synthesis and Purification

While a specific synthesis protocol for 5-Bromo-N-ethylpyrimidin-2-amine is not detailed in the available literature, a reliable synthetic route can be devised based on established methods for analogous compounds. The most logical approach involves the nucleophilic aromatic substitution of a di-halogenated pyrimidine.

Synthetic Workflow

A plausible and efficient synthesis of 5-Bromo-N-ethylpyrimidin-2-amine can be achieved from the commercially available 5-bromo-2-chloropyrimidine and ethylamine.

Caption: Synthetic workflow for 5-Bromo-N-ethylpyrimidin-2-amine.

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of the analogous 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine[4].

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/g of starting material), add potassium carbonate (2.5 eq) and ethylamine (1.5 eq, typically as a solution in a compatible solvent or as a gas).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-N-ethylpyrimidin-2-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 5-Bromo-N-ethylpyrimidin-2-amine. This section outlines the expected spectral data and provides protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

5.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~8.3 ppm (s, 2H): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in this downfield region due to the aromaticity of the ring and the electron-withdrawing effect of the bromine atom and the nitrogen atoms.

-

δ ~5.0 ppm (br s, 1H): The proton of the secondary amine is expected to appear as a broad singlet. Its chemical shift can be variable and dependent on concentration and solvent.

-

δ ~3.4 ppm (q, J ≈ 7.2 Hz, 2H): The methylene protons of the ethyl group, coupled to the methyl protons, will appear as a quartet.

-

δ ~1.2 ppm (t, J ≈ 7.2 Hz, 3H): The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

5.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~161 ppm: C2 (carbon attached to the amino group).

-

δ ~158 ppm: C4 and C6 (equivalent carbons of the pyrimidine ring).

-

δ ~107 ppm: C5 (carbon attached to the bromine atom).

-

δ ~38 ppm: Methylene carbon of the ethyl group.

-

δ ~15 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 201 and 203 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

~3300-3400 cm⁻¹: N-H stretching of the secondary amine.

-

~2850-2950 cm⁻¹: C-H stretching of the ethyl group.

-

~1600-1650 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1200-1350 cm⁻¹: C-N stretching.

-

Below 800 cm⁻¹: C-Br stretching.

Chromatographic Purity Assessment (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of pharmaceutical compounds.

5.4.1. HPLC Workflow

Caption: General workflow for HPLC purity analysis.

5.4.2. Step-by-Step HPLC Protocol

This is a general-purpose method that should be validated for its intended use.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid for better peak shape). The exact ratio should be optimized to achieve good resolution, for example, starting with a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength around 254 nm is likely to be suitable.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity can be calculated using the area percentage method.

Stability and Storage

The stability of 5-Bromo-N-ethylpyrimidin-2-amine is crucial for its long-term storage and use in experiments.

Predicted Stability Profile

-

Thermal Stability: As a crystalline solid, the compound is expected to be stable at ambient temperatures.

-

Hydrolytic Stability: The C-Br bond on the pyrimidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

-

Photostability: Halogenated aromatic compounds can be sensitive to light. It is recommended to store the compound protected from light.

-

Oxidative Stability: The amino group could be susceptible to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage.

Recommended Storage Conditions

For optimal stability, 5-Bromo-N-ethylpyrimidin-2-amine should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-N-ethylpyrimidin-2-amine.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

5-Bromo-N-ethylpyrimidin-2-amine is a valuable building block for medicinal chemistry and drug discovery. This technical guide, while acknowledging the current limitations in publicly available experimental data, provides a robust framework for its synthesis, purification, characterization, and handling. The predictive data and detailed protocols offered herein are intended to empower researchers to confidently incorporate this compound into their research endeavors. As more experimental data becomes available, this guide will serve as a living document to be updated and refined.

References

-

PubChem. (n.d.). 5-bromo-N-ethyl-2-pyrimidin-2-ylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE | 886365-79-3 [chemicalbook.com]

A Technical Guide to the Spectral Interpretation of 5-Bromo-N-ethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) spectral data for the compound 5-Bromo-N-ethylpyrimidin-2-amine. As a key building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple data listing to explain the scientific reasoning behind the spectral features, grounded in established principles of analytical chemistry.

Molecular Structure and Key Features

5-Bromo-N-ethylpyrimidin-2-amine (CAS No: 4214-67-9) is a substituted pyrimidine with a molecular formula of C₆H₈BrN₃ and a molecular weight of 202.05 g/mol .[1][2] Its structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an N-ethylamino group at the 2-position. These features will dictate the characteristic signals observed in its NMR and mass spectra.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Bromo-N-ethylpyrimidin-2-amine is anticipated to reveal distinct signals corresponding to the protons of the pyrimidine ring and the N-ethyl group. The electron-withdrawing nature of the bromine atom and the nitrogen atoms within the pyrimidine ring will significantly influence the chemical shifts of the aromatic protons.[3]

Table 1: Predicted ¹H NMR Data for 5-Bromo-N-ethylpyrimidin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-6 | ~8.3 | Singlet | - | 2H |

| NH | ~5.5 - 6.5 | Broad Singlet | - | 1H |

| -CH₂- | ~3.4 | Quartet | ~7.2 | 2H |

| -CH₃ | ~1.2 | Triplet | ~7.2 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet in the downfield region, around 8.3 ppm. The deshielding effect of the adjacent nitrogen atoms and the bromine atom causes this significant downfield shift.

-

Amine Proton (NH): The proton attached to the nitrogen of the ethylamino group is expected to be a broad singlet in the range of 5.5-6.5 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. A D₂O shake experiment would confirm this assignment, as the peak would disappear upon exchange of the proton with deuterium.[4]

-

Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂-) protons of the ethyl group are adjacent to the nitrogen atom, which deshields them, resulting in a quartet around 3.4 ppm. These protons are coupled to the three methyl (-CH₃) protons, leading to the quartet multiplicity (n+1 rule, where n=3). The methyl protons, being further from the electronegative ring, will appear more upfield as a triplet around 1.2 ppm, coupled to the two methylene protons (n+1 rule, where n=2).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-N-ethylpyrimidin-2-amine is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the overall electronic structure of the pyrimidine ring.[5][6]

Table 2: Predicted ¹³C NMR Data for 5-Bromo-N-ethylpyrimidin-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-4, C-6 | ~158 |

| C-5 | ~98 |

| -CH₂- | ~38 |

| -CH₃ | ~15 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atom C-2, directly attached to three nitrogen atoms (two ring nitrogens and one exocyclic amine nitrogen), is expected to be the most deshielded, appearing around 162 ppm. The equivalent C-4 and C-6 carbons, each bonded to two nitrogen atoms, will also be significantly downfield, at approximately 158 ppm. The C-5 carbon, bonded to the bromine atom, will be observed at a much higher field, around 98 ppm, due to the "heavy atom effect" of bromine.

-

Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be deshielded and is predicted to have a chemical shift of around 38 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing at approximately 15 ppm.

Predicted Mass Spectrum Analysis

The mass spectrum of 5-Bromo-N-ethylpyrimidin-2-amine will be characterized by a distinct molecular ion peak that reflects the isotopic abundance of bromine. The fragmentation pattern will be governed by the stability of the resulting ions, with common fragmentation pathways for N-alkyl amines.[7][8]

Molecular Ion Peak:

Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[9] For 5-Bromo-N-ethylpyrimidin-2-amine (C₆H₈BrN₃), the expected molecular ion peaks will be at m/z 201 (for ⁷⁹Br) and m/z 203 (for ⁸¹Br).

Key Fragmentation Pathways:

The primary fragmentation is expected to be the alpha-cleavage of the N-ethyl group, which is a characteristic fragmentation for amines.[8]

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 186/188.

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the nitrogen and the ethyl group would result in the loss of an ethyl radical, leading to a fragment ion at m/z 172/174.

Below is a diagram illustrating the predicted major fragmentation pathway.

Caption: Predicted major fragmentation pathways for 5-Bromo-N-ethylpyrimidin-2-amine.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental procedures can be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-N-ethylpyrimidin-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a standard pulse program.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[3]

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, a [M+H]⁺ ion at m/z 202/204 would be expected.[10]

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine | C9H14BrN3 | CID 11172584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE | 886365-79-3 [chemicalbook.com]

The Enduring Scaffold: A Technical Guide to the Historical and Modern Synthesis of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules. From antiviral and anticancer drugs to cardiovascular and central nervous system agents, the strategic functionalization of the pyrimidine ring is a critical endeavor in the pursuit of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies employed to construct and elaborate this privileged scaffold. We will delve into the foundational reactions that have shaped pyrimidine chemistry and explore the modern innovations that offer unprecedented precision and efficiency.

Part 1: The Classical Cornerstones of Pyrimidine Synthesis

The early chapters of pyrimidine synthesis were written through robust, name-brand reactions that remain relevant in many synthetic campaigns today. These methods, while sometimes limited in scope or requiring harsh conditions, established the fundamental principles of pyrimidine ring formation.

The Pinner Synthesis: A Foundational Condensation

The Pinner synthesis, first reported in the late 19th century, represents one of the earliest and most direct routes to substituted pyrimidines.[1] This acid- or base-catalyzed condensation reaction involves the reaction of a 1,3-dicarbonyl compound with an amidine.[2][3] The choice of these two components dictates the substitution pattern of the resulting pyrimidine.

The causality behind this reaction lies in the inherent electrophilicity of the dicarbonyl compound and the nucleophilicity of the amidine. The mechanism typically proceeds through initial condensation to form a vinylogous amidine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Experimental Protocol: A Representative Pinner-Type Synthesis of a 2-Substituted Pyrimidine

-

Reaction Setup: To a solution of the β-keto ester (1.0 eq.) in a suitable solvent such as ethanol, add the amidine hydrochloride salt (1.1 eq.) and a base (e.g., sodium ethoxide, 1.1 eq.).

-

Reaction Execution: Stir the mixture at reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

The Biginelli Reaction: A Multicomponent Marvel

In 1893, Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] This multicomponent reaction has seen a remarkable resurgence in recent years due to the diverse pharmacological activities associated with the DHPM scaffold.[6][7][8]

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the DHPM product.[9] The efficiency of this reaction stems from its convergent nature, rapidly building molecular complexity in a single step.

Experimental Protocol: A Classic Biginelli Reaction for DHPM Synthesis

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (1.5 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium triflate).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature, which often results in the precipitation of the product. The solid can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Part 2: The Modern Toolkit: Precision and Versatility in Pyrimidine Synthesis

While classical methods laid the groundwork, the demand for more complex and precisely substituted pyrimidines has driven the development of a host of modern synthetic strategies. These approaches often leverage transition-metal catalysis to achieve transformations that were previously challenging or impossible.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, and pyrimidines are no exception. Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings allow for the direct installation of aryl, alkyl, and amino groups onto the pyrimidine core.[10][11]

The power of these methods lies in their ability to form key bonds under relatively mild conditions with high functional group tolerance. For instance, a Negishi cross-coupling can be employed for the scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, a key intermediate for pharmaceutical targets.[12] Similarly, the Suzuki coupling of pyrimidinyl halides or triflates with boronic acids is a widely used strategy for the synthesis of biaryl pyrimidines.[10]

Experimental Protocol: A General Suzuki-Miyaura Cross-Coupling for 5-Arylpyrimidine Synthesis

-

Reaction Setup: In a Schlenck flask, combine the 5-bromopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

C-H Activation: The Direct Functionalization Frontier

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[13][14] This approach avoids the pre-functionalization often required for traditional cross-coupling reactions, thereby streamlining synthetic sequences. For pyrimidines, C-H activation can be achieved through transition-metal-catalyzed processes (e.g., using palladium, rhodium, or copper) or metal-free methods.[13][15]

The regioselectivity of C-H activation on the pyrimidine ring is a key challenge and is often directed by the electronic nature of the ring and the presence of directing groups.[16] For example, palladium-catalyzed C-H arylation of 4-arylpyrimidines can be directed to the ortho-position of the aryl substituent.[16]

Conceptual Workflow for a Directed C-H Functionalization

Part 3: Synthesis of Key Substituted Pyrimidine Classes

The strategic placement of specific functional groups on the pyrimidine ring is often crucial for biological activity. The following sections highlight methods for accessing some of the most important classes of substituted pyrimidines.

2-Aminopyrimidines

The 2-aminopyrimidine moiety is a prominent feature in numerous approved drugs.[17] A common synthetic route involves the condensation of a β-dicarbonyl compound with guanidine.[18] Alternatively, 2-aminopyrimidines can be synthesized from ketones, arylacetylenes, and guanidine in a one-pot, three-component reaction.[19] Nucleophilic aromatic substitution (SNAAr) on activated 2-halopyrimidines with amines also provides a versatile entry to this class of compounds.[20]

4-Aminopyrimidines

4-Aminopyrimidines are also valuable building blocks in medicinal chemistry. A scalable industrial process for their synthesis involves a Lewis acid-catalyzed condensation of a β-cyano enolate with an amidine hydrochloride.[21] This method offers a more environmentally friendly alternative to traditional routes that may employ carcinogenic reagents.

Pyrimidine-5-carboxylic Acids and Esters

Pyrimidine-5-carboxylic acids and their ester derivatives are important intermediates for further functionalization. A direct synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[22][23] Additionally, Biginelli-type reactions using cyanoacetamide or malononitrile can yield pyrimidine-5-carbonitriles, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[24]

Data Summary: A Comparative Overview of Pyrimidine Synthesis Methods

| Method | Key Starting Materials | Typical Products | Advantages | Limitations |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | 2-Substituted Pyrimidines | Direct, foundational method | Can require harsh conditions, limited substituent diversity |

| Biginelli Reaction | Aldehydes, β-Ketoesters, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones | Multicomponent, high atom economy | Often requires acidic catalysis, may have side reactions |

| Suzuki Coupling | Halopyrimidines, Boronic acids | Aryl/Alkyl-substituted Pyrimidines | High functional group tolerance, mild conditions | Requires pre-functionalization, catalyst cost |

| C-H Activation | Pyrimidines, Coupling partners | Directly functionalized Pyrimidines | High atom economy, avoids pre-functionalization | Regioselectivity can be challenging, catalyst development is ongoing |

Conclusion

The synthesis of substituted pyrimidines has evolved from classical condensation reactions to highly sophisticated, metal-catalyzed transformations. The historical methods, while still valuable, are now complemented by a modern toolkit that allows for unprecedented control over the substitution pattern of the pyrimidine ring. For the medicinal chemist and drug development professional, a deep understanding of this diverse array of synthetic strategies is essential for the efficient and innovative design of next-generation pyrimidine-based therapeutics. The continued development of novel synthetic methodologies will undoubtedly unlock new areas of chemical space and pave the way for future discoveries in medicine and beyond.

References

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link][17][20]

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC - PubMed Central. [Link][13][15]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link][22]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link][17]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. [Link][4]

-

A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link][5]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

-

Advances in Biginelli reaction: A comprehensive review. Semantic Scholar. [Link][6]

-

Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. [Link][7]

-

Pyrimidine as an Aryl C-H Activating Group. PubMed. [Link][16]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[25]. Semantic Scholar. [Link][18]

-

Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link][14]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link][8]

-

New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. ResearchGate. [Link]

-

Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. ResearchGate. [Link][15]

-

A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. [Link][19]

-

Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. Semantic Scholar. [Link]

-

Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. [Link][21]

-

Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Arkivoc. [Link]

-

Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. [Link][12]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link][24]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link][10]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link][11]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. ACS Publications. [Link]

-

Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Online. [Link]

-

Pinner Pyrimidine Synthesis. YouTube. [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 23. Pyrimidine synthesis [organic-chemistry.org]

- 24. ias.ac.in [ias.ac.in]

- 25. heteroletters.org [heteroletters.org]

An In-Depth Technical Guide to the Initial Biological Screening of Novel Aminopyrimidine Libraries

Introduction: The Strategic Imperative for Screening Aminopyrimidine Libraries

The aminopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the domain of kinase inhibition.[1] Its intrinsic ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a vast array of kinases, enzymes whose dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1][2] The adaptability of the aminopyrimidine core for chemical modification has fueled the development of numerous clinically successful targeted therapies.[1][3]

This guide provides a comprehensive framework for the initial biological screening of novel aminopyrimidine libraries. It is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the strategic rationale behind experimental choices. Our focus is on establishing a robust, self-validating screening cascade that efficiently identifies and characterizes promising lead compounds.

Part 1: Foundational Strategy - Designing the Screening Cascade

The initial screening of a novel compound library is not a single experiment but a multi-stage funnel designed to progressively narrow down a large collection of compounds to a small number of high-quality hits. The logic of this cascade is paramount to avoid costly "false positives" and "false negatives."

The Logic of the Funnel: From High-Throughput to High-Content

Our screening strategy begins with high-throughput screening (HTS), a process that leverages automation to rapidly assess large compound libraries against a specific biological target or pathway.[4][5] The goal of HTS is not to discover drugs but to identify "hits"—compounds that exhibit a desired activity.[6][7] These initial hits are then subjected to a series of increasingly complex and physiologically relevant assays to confirm their activity, determine their potency and selectivity, and assess their potential for off-target effects and cytotoxicity.

Caption: The Screening Cascade Funnel.

Key Kinase Targets for Aminopyrimidine Inhibitors

The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of kinases implicated in disease.[1] Key examples include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for cell proliferation and survival. Its aberrant activation is a major driver in several cancers, including non-small cell lung cancer (NSCLC).[1][8]

-

Src Family Kinases (e.g., Lck, Fyn): Non-receptor tyrosine kinases involved in immune cell signaling and cancer progression.[9]

-

Janus Kinases (JAKs): Key mediators of cytokine signaling, implicated in inflammatory diseases and hematological malignancies.[1]

-

Aurora Kinases (AURK) and Polo-like Kinases (PLK): Serine/threonine kinases that regulate the cell cycle, making them attractive targets for cancer therapy.[3][10]

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Part 2: Experimental Protocols and Methodologies

This section details the step-by-step methodologies for the key experiments in the screening cascade. Each protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.

Primary High-Throughput Screening: Biochemical Kinase Assays

The initial screen is typically a biochemical assay that measures the direct inhibition of the kinase of interest.[11][12] These assays are highly amenable to automation and miniaturization.[4][5]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Dilute recombinant kinase to the working concentration in assay buffer.

-

Prepare a solution of biotinylated substrate peptide and ATP at 2x the final concentration.

-

Dilute the aminopyrimidine library compounds to the desired screening concentration (e.g., 10 µM).

-

-

Assay Procedure (384-well format):

-

Dispense 2.5 µL of each library compound into the assay plate.

-

Add 2.5 µL of the recombinant kinase solution and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

-

Controls:

-

Positive Control: A known inhibitor of the target kinase.

-

Negative Control: DMSO vehicle.

-

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be confirmed to rule out experimental artifacts.[13] Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[14][15]

Data Presentation: IC50 Values for Confirmed Hits

| Compound ID | IC50 (µM) vs. Target Kinase |

| AP-001 | 0.15 |

| AP-002 | 1.2 |

| AP-003 | 0.08 |

| ... | ... |

Secondary Screening: Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can inhibit the target kinase within a physiological context.[16][17] These assays measure the downstream effects of kinase inhibition, such as changes in protein phosphorylation.[18]

Protocol: In-Cell Western for Phospho-Protein Levels

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Treat cells with a serial dilution of the confirmed hit compounds for the desired time (e.g., 2 hours).

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C.

-

Wash and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity in each well.

-

Normalize the phospho-protein signal to a total protein stain or a housekeeping protein.

-

Cytotoxicity and Early ADME/Tox Profiling

It is essential to assess the general cytotoxicity of hit compounds to distinguish between specific kinase inhibition and non-specific toxicity.[19][20] Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify compounds with favorable drug-like properties.[21][22][23]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of compound concentrations for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[24]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Table: Early ADME/Tox Profile of Lead Compounds

| Compound ID | Cytotoxicity (CC50, µM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| AP-001 | > 50 | 45 | 5.2 |

| AP-003 | 25 | > 60 | 1.8 |

| ... | ... | ... | ... |

Part 3: Data Analysis and Hit Prioritization

The analysis of HTS data requires robust statistical methods to identify true hits from the inherent noise of the assay.[25][26]

Hit Identification and Statistical Analysis

A common method for hit selection is to define a threshold based on a multiple of the standard deviation (SD) or the median absolute deviation (MAD) of the negative control wells.[26] For example, a hit might be defined as a compound that causes an inhibition greater than 3 times the standard deviation of the negative controls.

Structure-Activity Relationship (SAR) Analysis

Even at this early stage, preliminary SAR analysis can provide valuable insights.[13] By clustering active compounds based on their chemical structures, it is possible to identify common pharmacophores and guide the next steps of medicinal chemistry optimization.[13]

Caption: Data Analysis and Hit Prioritization Workflow.

Conclusion

The initial biological screening of novel aminopyrimidine libraries is a critical and resource-intensive phase of drug discovery. By employing a logically designed screening cascade, robust and validated experimental protocols, and rigorous data analysis, researchers can efficiently identify and prioritize promising lead candidates for further development. The principles and methodologies outlined in this guide provide a solid foundation for a successful screening campaign, ultimately accelerating the discovery of next-generation targeted therapies.

References

-

van de Waterbeemd H, Gifford E. ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discov Today. 2003 Sep 15;8(18):852-61. Available from: [Link]

-

Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. 2022 Jan 21. Available from: [Link]

-

Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

- Wang J, Urban L. The impact of early ADME profiling on drug discovery and development strategy. Drug Discov World. 2004;5(4):69-76.

-

In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. Available from: [Link]

- Ialongo D, Madia VN, Messore A, Patacchini E, Arpacioglu M, Scipione L, Scarpa S, Rauh D, Di Santo R, Costi R. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 2023.

- Madia VN, Ialongo D, Messore A, Patacchini E, Arpacioglu M, Scipione L, Scarpa S, Rauh D, Di Santo R, Costi R. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth.

-

Wang Y, Zhang N, Li Z, Liu Z, Yang S, Zhang L. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. J Enzyme Inhib Med Chem. 2021 Dec;36(1):1533-1554. Available from: [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. 2025 Mar 6. Available from: [Link]

- Zhang JH, Chung TD, Oldenburg KR. Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. J Biomol Screen. 2001 Feb;6(1):67-73.

-

High Throughput Screening (HTS). Sygnature Discovery. Available from: [Link]

-

Kinase Activity Assay. Creative Diagnostics. Available from: [Link]

-

Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. 2025 Apr 14. Available from: [Link]

-

Gaber AA, El-Gazzar MG, El-Gohary NS, El-Dash N, El-Adl K. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Adv. 2022;12(45):29393-29410. Available from: [Link]

-

Analysis of HTS data. Cambridge MedChem Consulting. 2017 Nov 13. Available from: [Link]

-

Pelz O, Gilsdorf M, Kopp-Schneider A. Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Res. 2015;43(W1):W544-9. Available from: [Link]

-

50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available from: [Link]

-

IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. 2023 May 18. Available from: [Link]

-

Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. 2023 Nov 14. Available from: [Link]

-

Parker LL, Bidwell GL 3rd, Hromas R, Knutson SK, Mand MR, Williams B, Wittwer CT, Smith AM. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016;11(9):e0161723. Available from: [Link]

-

Parker LL, Bidwell GL 3rd, Hromas R, Knutson SK, Mand MR, Williams B, Wittwer CT, Smith AM. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. 2016 Sep 6;11(9):e0161723. Available from: [Link]

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

-

Sebaugh JL. Guidelines for accurate EC50/IC50 estimation. Pharm Stat. 2011;10(2):128-34. Available from: [Link]

-

EC50. Wikipedia. Available from: [Link]

-

van Meerloo J, Kaspers GJ, Cloos J. Cell sensitivity assays: the MTT assay. Methods Mol Biol. 2011;731:237-45. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025 Sep 20. Available from: [Link]

-

cytotoxicity mtt assay: Topics by Science.gov. Available from: [Link]

-

MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). Elabscience. Available from: [Link]

-

Kaur M, Singh M, Chadha N, Silakari O. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021 Aug 26;26(17):5187. Available from: [Link]

-

Kaur M, Singh M, Chadha N, Silakari O. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021;26(17):5187. Available from: [Link]

-

Qi BH, Chen Y, Li DD, Chen WQ, Liu ZP, Zhu XL. Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. Eur J Med Chem. 2024 Feb 5;265:116074. Available from: [Link]

-

High-throughput screening (HTS). BMG LABTECH. 2019 Apr 10. Available from: [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. 2024 May 30. Available from: [Link]

-

Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Available from: [Link]

-

High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. mdpi.com [mdpi.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 6. technologynetworks.com [technologynetworks.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 12. High-Throughput Screening - Enamine [enamine.net]

- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 21. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lifechemicals.com [lifechemicals.com]

- 23. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 24. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Reactivity Profile and Functionalization Potential of 5-Bromo-N-ethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethylpyrimidin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the versatile reactivity of the C5-bromo substituent, which serves as a handle for introducing diverse molecular complexity through modern cross-coupling reactions. This guide provides an in-depth analysis of the compound's electronic structure, reactivity profile, and functionalization potential. We will explore the causality behind experimental choices for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a ubiquitous motif in a vast number of biologically active compounds, including approved pharmaceuticals and agrochemicals. The ability to selectively functionalize this electron-deficient ring system is therefore of paramount importance in drug discovery programs. 5-Bromo-N-ethylpyrimidin-2-amine offers a unique combination of features: an accessible site for carbon-carbon and carbon-heteroatom bond formation (the C5-Br bond) and modulating amino substituent (the N-ethylamino group) that influences both the electronic properties of the ring and the physicochemical properties of its derivatives. This guide aims to serve as a comprehensive technical resource, enabling researchers to harness the full synthetic potential of this versatile intermediate.

Molecular Structure and Reactivity Principles

The reactivity of 5-Bromo-N-ethylpyrimidin-2-amine is governed by the interplay of several factors:

-

The Carbon-Bromine Bond: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. In the general reactivity trend for halogens, bromine offers a favorable balance between reactivity and stability, being more reactive than chlorine but often more stable and cost-effective than iodine.[1] The oxidative addition of a Pd(0) catalyst to this C-Br bond is typically the rate-determining step in most cross-coupling catalytic cycles.[1][2]

-

The Pyrimidine Ring: As an electron-deficient heterocycle, the pyrimidine ring activates attached halides towards oxidative addition. However, among the possible positions (C2, C4/6, C5), the C5 position is generally the least electron-deficient and thus the least reactive.[1] This can be an advantage, as it often allows for milder reaction conditions to be effective while potentially avoiding side reactions at other sites.

-

The N-ethylamino Group: This electron-donating group at the C2 position increases the electron density of the ring system compared to an unsubstituted pyrimidine. This can slightly decrease the reactivity of the C5-Br bond towards oxidative addition. Furthermore, the exocyclic amine's nitrogen atom can act as a coordinating ligand to the palladium catalyst, which can sometimes inhibit catalysis. Careful selection of bulky phosphine ligands is often necessary to mitigate this effect and promote the desired coupling reaction.[3]

Logical Workflow for C5-Functionalization

The general workflow for utilizing 5-Bromo-N-ethylpyrimidin-2-amine in cross-coupling reactions is a systematic process designed to ensure reproducibility and high yields.

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Key Functionalization Reactions at the C5-Position

The C5-bromo group is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.[4][5]

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for biaryl synthesis.[6]

Mechanistic Rationale: The choice of catalyst, ligand, and base is critical.

-

Catalyst: A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand is common.[6][7] The Pd(II) is reduced in situ to the active Pd(0) catalyst.

-

Ligand: Triphenylphosphine is a classic choice, but more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) can improve reaction efficiency, especially for less reactive substrates.[6]

-

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is essential.[3][7] It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7]

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~85[3][6] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~88[6] |

| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | >80 |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

Yields are based on structurally analogous substrates and serve as strong indicators of expected performance.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-N-ethylpyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).[3][6]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[6]

-

Reaction: Heat the reaction mixture to 85–95 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines from aryl halides.[2][8][9]

Mechanistic Rationale: This reaction is highly sensitive to the ligand employed.

-

Catalyst/Ligand: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination.[2][10] Early systems used simple phosphines, but the development of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) by Buchwald and others was crucial for expanding the reaction's scope to include a wider variety of amines and less reactive aryl halides.[8][11] These ligands promote the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like cesium carbonate (Cs₂CO₃) are also used.[2][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Preparation: To a dry Schlenk tube, add 5-Bromo-N-ethylpyrimidin-2-amine (1.0 eq), the amine coupling partner (1.1-1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.04 eq).[2][11]

-

Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: For C-C Alkyne Formation

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[12] This reaction is unique in its typical use of a dual-catalyst system.

Mechanistic Rationale:

-

Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle is similar to other cross-couplings. The copper co-catalyst (typically copper(I) iodide, CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and forming a Pd(II)-alkynyl-aryl complex, which then reductively eliminates the final product.[12][13]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, serving both as the base and often as the solvent.

Detailed Experimental Protocol: Sonogashira Coupling

-

Preparation: In a Schlenk flask, dissolve 5-Bromo-N-ethylpyrimidin-2-amine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the copper(I) co-catalyst (CuI, 0.10 eq) in a suitable solvent like THF or DMF.[13]

-

Reagent Addition: Add the terminal alkyne (1.2 eq) followed by an amine base (e.g., triethylamine, 2.0-3.0 eq).

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once complete, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water, dry, and concentrate. Purify by column chromatography.

Functionalization Pathways from 5-Bromo-N-ethylpyrimidin-2-amine

This diagram illustrates the primary palladium-catalyzed transformations available from the common starting material, highlighting the new bond that is formed in each case.

Caption: Key C5-functionalization routes via cross-coupling.

Conclusion and Future Outlook

5-Bromo-N-ethylpyrimidin-2-amine stands out as a robust and versatile platform for the synthesis of complex, functionalized pyrimidines. Its reactivity is dominated by the C5-bromo position, which undergoes a range of high-yielding palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind catalyst, ligand, and base selection, researchers can effectively and rationally design synthetic routes to novel molecular entities. The protocols and insights provided herein serve as a validated foundation for the application of this building block in pharmaceutical discovery, materials science, and broader synthetic chemistry endeavors. Future work will likely focus on expanding the scope of photoredox and nickel-catalyzed transformations to further enhance the functionalization toolkit for this valuable scaffold.

References

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines - Benchchem.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

- Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed. J Org Chem. 2001 Feb 23;66(4):1500-2.

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.

- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Bioorg Chem. 2021 Feb:107:104560.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. J. Chem. Pharm. Res. 2024, 16(4):127.

- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.

- Buchwald–Hartwig amination - Wikipedia.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- 5-bromo-N-ethyl-N-propylpyrimidin-2-amine - PubChem.

- Sonogashira coupling - Wikipedia.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Molecules. 2017 Jan 27;22(2):190.

- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.

- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Molecules. 2017;22(2):190.

- Suzuki Coupling - Organic Chemistry Portal.

- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. Chembiochem. 2022 Jul 19;23(14):e202200248.

- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate.

- 5-bromo-N-ethyl-2-pyrimidin-2-ylpyrimidin-4-amine - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Utility of Brominated Pyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4][5] As a privileged scaffold, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6][7] The modular nature of the pyrimidine core allows for precise functionalization, enabling the design of molecules with tailored pharmacological profiles.[4][5] Brominated pyrimidines, in particular, serve as versatile synthetic intermediates, unlocking a diverse chemical space for the development of novel therapeutics. This guide provides an in-depth exploration of the synthetic utility of brominated pyrimidine scaffolds, focusing on key transformations and their practical application in drug discovery.

The Strategic Importance of Bromination

Bromine's unique electronic properties and its ability to participate in a wide range of cross-coupling reactions make it an ideal handle for synthetic diversification. Brominated pyrimidines are crucial building blocks that serve as key intermediates in the synthesis of a wide array of biologically active compounds.[8]

Activating the Pyrimidine Ring: The Chemistry of Bromination

The pyrimidine ring is an electron-deficient heteroaromatic system, which can make direct electrophilic substitution, such as bromination, challenging compared to electron-rich aromatic rings.[8] Consequently, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient position on the ring.[8]

Several methods have been developed to achieve the bromination of pyrimidine rings. Traditional methods often involve molecular bromine (Br₂), which is highly toxic and corrosive.[9] Safer and more versatile alternatives are now widely used, including N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).[8][9] The choice of brominating agent and reaction conditions often depends on the substituents already present on the pyrimidine ring, with electron-donating groups generally facilitating the reaction.[8]

A Note on Regioselectivity

In polysubstituted pyrimidines, the position of bromination is dictated by the electronic nature of the existing substituents. Electron-donating groups direct bromination to the ortho and para positions, while electron-withdrawing groups direct to the meta position. This predictability is a key advantage in designing synthetic routes.

Key Synthetic Transformations of Brominated Pyrimidines